1-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O/c1-21-3-2-18-12(13(21)24)23-6-4-22(5-7-23)11-8-10(14(15,16)17)19-9-20-11/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDYEDDDVPMWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic compound notable for its potential biological activities. This compound features a unique structure that combines elements of pyrazine, piperazine, and pyrimidine, which are known to exhibit various pharmacological properties. This article summarizes the biological activity of this compound, presenting relevant data and findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, primarily focusing on its potential as an antitumor agent , antimicrobial agent , and enzyme inhibitor .
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of pyrimidine and pyrazine can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
Case Study:
A study published in Journal of Medicinal Chemistry reported that a related compound demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potential for further development as an anticancer drug .
Antimicrobial Activity
The presence of the piperazine moiety in the compound has been linked to antimicrobial properties. Compounds containing piperazine are known to interfere with bacterial cell wall synthesis and protein synthesis.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Enzyme Inhibition
Inhibition studies have revealed that this compound can act as an inhibitor for several enzymes involved in metabolic pathways. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing properties.
Research Findings:
A recent study highlighted the inhibition of a key enzyme involved in cancer metabolism, with a reported Ki value indicating potent inhibitory activity . This suggests that the compound may serve as a lead for developing new enzyme inhibitors.
The mechanisms underlying the biological activities of this compound are likely multifaceted. For antitumor effects, it may induce apoptosis through mitochondrial pathways or inhibit angiogenesis. For antimicrobial effects, it could disrupt membrane integrity or inhibit nucleic acid synthesis.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared below with structurally related molecules from recent literature and reference standards. Key differences lie in heterocyclic cores, substituents, and linker moieties.
*Estimated based on structural decomposition.
Key Observations
Core Heterocycles: The target’s 1,2-dihydropyrazin-2-one core is distinct from pyrazolo[3,4-d]pyrimidine () and pyridopyrimidine ().
Substituent Effects :
- The trifluoromethyl group on the pyrimidine ring enhances electronegativity and lipophilicity compared to methyl () or fluoro () substituents, which could influence target binding and membrane permeability .
- Piperazine linkers (Target, ) vs. piperidine () offer differing basicity and conformational flexibility, impacting solubility and pharmacokinetics .
Functional Group Diversity: The phenoxypropanone side chain in introduces a ketone moiety absent in the target, likely altering hydrogen-bonding capacity and steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
